Propionyl chloride

Catalog No.
S604274
CAS No.
79-03-8
M.F
C3H5ClO
M. Wt
92.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionyl chloride

CAS Number

79-03-8

Product Name

Propionyl chloride

IUPAC Name

propanoyl chloride

Molecular Formula

C3H5ClO

Molecular Weight

92.52 g/mol

InChI

InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3

InChI Key

RZWZRACFZGVKFM-UHFFFAOYSA-N

SMILES

CCC(=O)Cl

solubility

Soluble in ethe

Synonyms

Propionoyl Chloride; Chloro Ethyl Ketone; NSC 83547; Propionic Acid Chloride; Propanoyl Chloride;

Canonical SMILES

CCC(=O)Cl

The exact mass of the compound Propionyl chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83547. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Propionyl chloride, also known as propanoyl chloride, is an organic compound with the chemical formula CH₃CH₂C(O)Cl. This colorless, volatile liquid is classified as an acyl chloride and is derived from propionic acid. It exhibits corrosive properties and is primarily utilized as a reagent in organic synthesis. Due to its structure, the methylene protons in propionyl chloride are diastereotopic, which can be significant in stereo

Propionyl chloride is a hazardous compound and should be handled with caution in a well-ventilated fume hood. It is:

  • Corrosive: Can cause severe skin and eye burns [].
  • Toxic: Inhalation can irritate the respiratory tract and may be harmful upon exposure [].
  • Flammable: Ignites readily and poses a fire hazard [].

Organic Synthesis:

  • Precursor for pharmaceuticals and agrochemicals: Propionyl chloride acts as a key intermediate in the synthesis of numerous pharmaceutical drugs and agrochemicals. Its reactive acyl chloride group allows for efficient coupling with various functional groups, enabling the creation of complex and diverse molecules with desired biological activities. For instance, it plays a role in the synthesis of herbicides, fungicides, and even some antibiotics [].

Polymer Chemistry:

  • Modification of polymers: Propionyl chloride can be utilized to modify the properties of existing polymers. This modification process, known as acylation, introduces propionyl groups onto the polymer backbone, altering its physical and chemical characteristics. This technique can be employed to improve a polymer's thermal stability, hydrophobicity, or adhesion properties, finding applications in various fields like material science and engineering [].

Drug delivery research:

  • Conjugation with biomolecules: Propionyl chloride can be used to conjugate (link) various biomolecules, such as peptides or proteins, with small molecule drugs. This conjugation strategy aims to improve the drug's solubility, stability, and targeting efficiency within the body, enhancing its therapeutic potential. Research in this area explores the use of propionyl chloride for targeted drug delivery applications [].

Chemical labeling:

  • Derivatization of biomolecules: Propionyl chloride can be employed to derivatize biomolecules, such as proteins or carbohydrates, by introducing a propionyl group. This derivatization process alters the biomolecule's properties, allowing for its easier detection and analysis through various spectroscopic techniques. This technique proves valuable in research fields like biochemistry and proteomics [].

As an acyl chloride, propionyl chloride undergoes typical reactions associated with this class of compounds. Key reactions include:

  • Nucleophilic Acyl Substitution: Propionyl chloride reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
  • Hydrolysis: In the presence of water, it hydrolyzes to yield propionic acid and hydrochloric acid:
    CH3CH2COCl+H2OCH3CH2COOH+HCl\text{CH}_3\text{CH}_2\text{COCl}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{CH}_2\text{COOH}+\text{HCl}
  • Reactions with Alcohols: It can react with alcohols to form propionates:
    CH3CH2COCl+R OHCH3CH2COOR+HCl\text{CH}_3\text{CH}_2\text{COCl}+\text{R OH}\rightarrow \text{CH}_3\text{CH}_2\text{COOR}+\text{HCl}

These reactions highlight its utility in synthesizing various organic compounds .

Research indicates that propionyl chloride has potential biological activity, particularly in the synthesis of pharmaceuticals. Notably, it has been linked to the production of opioids such as fentanyl, leading to considerations for regulatory controls due to its potential for misuse . The compound's ability to form chiral centers makes it valuable in drug synthesis where stereochemistry is crucial.

Propionyl chloride can be synthesized through several methods:

  • Chlorination of Propionic Acid: The most common industrial method involves reacting propionic acid with phosgene:
    CH3CH2COOH+COCl2CH3CH2COCl+HCl+CO2\text{CH}_3\text{CH}_2\text{COOH}+\text{COCl}_2\rightarrow \text{CH}_3\text{CH}_2\text{COCl}+\text{HCl}+\text{CO}_2
    This reaction typically occurs at elevated temperatures and requires careful handling due to the toxicity of phosgene .
  • Using Phosphorus Trichloride: Another method involves treating propionic acid with phosphorus trichloride or thionyl chloride:
    CH3CH2COOH+PCl3CH3CH2COCl+HCl\text{CH}_3\text{CH}_2\text{COOH}+\text{PCl}_3\rightarrow \text{CH}_3\text{CH}_2\text{COCl}+\text{HCl}
    This method is often preferred for laboratory-scale synthesis due to fewer safety concerns compared to phosgene .
  • Continuous

Propionyl chloride has a variety of applications in organic chemistry:

  • Synthesis of Esters and Amides: It serves as a key reagent for synthesizing esters and amides, which are foundational components in many organic compounds.
  • Pharmaceutical Manufacturing: Its role in producing pharmaceuticals, particularly opioids, underscores its significance in medicinal chemistry.
  • Chemical Intermediates: It acts as an intermediate in the production of various chemicals used in agrochemicals and fragrances .

Studies on propionyl chloride interactions primarily focus on its reactivity with nucleophiles. Its corrosive nature necessitates careful handling during reactions involving moisture or reactive substances. Additionally, investigations into its interactions with biological systems are crucial for understanding its potential toxicity and regulatory implications.

Several compounds share structural similarities with propionyl chloride. Here are a few notable examples:

Compound NameFormulaKey Characteristics
Acetyl ChlorideCH₃C(O)ClLess bulky than propionyl chloride; used similarly in organic synthesis.
Butyryl ChlorideCH₃(CH₂)₂C(O)ClA larger acyl chloride; used for similar applications but introduces longer carbon chains.
Valeryl ChlorideCH₃(CH₂)₄C(O)ClSimilar reactivity but with a longer alkyl chain; utilized in specialized syntheses.

Uniqueness of Propionyl Chloride

Propionyl chloride's unique position arises from its intermediate chain length between acetyl and butyryl chlorides, providing specific reactivity patterns useful in synthesizing various organic molecules. Its diastereotopic methylene protons further enhance its utility in asymmetric synthesis applications .

Traditional Synthesis Approaches

Reaction with Phosphorus Trichloride

The reaction of propionic acid (CH~3~CH~2~COOH) with phosphorus trichloride (PCl~3~) is a classical method. In a 250 mL three-necked flask, propionic acid and PCl~3~ are refluxed at 50°C for 6 hours. The byproduct, phosphorous acid (H~3~PO~3~), separates as a lower layer, leaving propionyl chloride with a yield of 95%. The stoichiometric ratio of propionic acid to PCl~3~ is critical, typically maintained at 1.32:1 to minimize side reactions.

Reaction:
$$
\text{CH}3\text{CH}2\text{COOH} + \text{PCl}3 \rightarrow \text{CH}3\text{CH}2\text{COCl} + \text{HOPCl}2
$$

This method is cost-effective but generates phosphorus-containing wastewater, necessitating rigorous post-treatment.

Phosgene-Based Chlorination

Phosgene (COCl~2~) offers a high-yield route, reacting with propionic acid at ambient conditions:

$$
\text{CH}3\text{CH}2\text{CO}2\text{H} + \text{COCl}2 \rightarrow \text{CH}3\text{CH}2\text{COCl} + \text{HCl} + \text{CO}_2
$$

Phosgene’s toxicity (a Schedule 3 chemical under the Chemical Weapons Convention) limits its industrial use despite efficiencies.

Thionyl Chloride and Sulfoxide Chloride Methods

Thionyl chloride (SOCl~2~) is preferred for laboratory-scale synthesis due to milder conditions. Propionic acid reacts with SOCl~2~ at 70–75°C in the presence of N,N-dimethylformamide (DMF) as a catalyst. Excess SOCl~2~ is removed under reduced pressure, yielding >98% pure propionyl chloride.

$$
\text{CH}3\text{CH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{CH}3\text{CH}2\text{COCl} + \text{SO}2 + \text{HCl}
$$

Sulfur dioxide (SO~2~) emissions require scrubbing systems, raising operational costs.

Industrial-Scale Production Techniques

Industrial plants prioritize phosgene and thionyl chloride due to scalability, albeit with safety compromises. A 2023 study highlighted the propionyl chloride chlorination method as environmentally superior, avoiding sulfur or phosphorus byproducts. Key metrics:

ParameterPhosgene MethodThionyl Chloride MethodPCl~3~ Method
Yield (%)97–9995–9890–95
ByproductsHCl, CO~2~SO~2~, HClH~3~PO~3~
Environmental ImpactHigh toxicityModerate pollutionHigh pollution

Innovations in Continuous Synthesis

Microchannel Reactor Systems

A 2023 patent (CN117209377A) introduced a continuous microchannel reactor system. The setup involves two reactors:

  • First Reactor: Triphosgene reacts with 2-(N,N-diisopropylamino)-3-phenyl-cyclopropanone in tetrahydrofuran (THF).
  • Second Reactor: Acrylic acid is introduced, yielding propionyl chloride at >99% purity.

This system reduces reaction time from hours to minutes and enables intermediate recycling, cutting raw material costs by 30%.

Catalytic Optimization Strategies

Catalyst selection is pivotal. The patent employs dual catalysts:

  • First Microreactor: Zeolite-based catalyst for triphosgene activation.
  • Second Microreactor: Palladium on carbon (Pd/C) for acrylic acid coupling.

This approach achieves a space-time yield of 12.5 g·L$$^{-1}$$·h$$^{-1}$$, outperforming batch reactors by 4×.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the cornerstone of propionyl chloride’s reactivity, driven by the polarization of its carbonyl group. The chlorine atom’s electronegativity enhances the carbonyl carbon’s susceptibility to nucleophilic attack, facilitating substitution with alcohols, amines, and other nucleophiles.

Esterification with Alcohols

Propionyl chloride reacts exothermically with alcohols to form propionate esters via a two-step addition-elimination mechanism. The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon, which displaces the chloride ion and forms a tetrahedral intermediate. Subsequent elimination of HCl yields the ester (Fig. 1) [1] [7].

Mechanistic Details:

  • Nucleophilic Attack: The alcohol’s lone pair on oxygen attacks the carbonyl carbon, forming an oxonium intermediate.
  • Proton Transfer: A base (e.g., triethylamine or pyridine) deprotonates the intermediate, stabilizing the tetrahedral structure.
  • Elimination: The chloride ion departs, regenerating the carbonyl group and releasing HCl [1] [7].

Reaction Optimization:

  • Catalysts: Heterogeneous catalysts like Amberlyst 15 enhance reaction rates by adsorbing reactants on acidic sites [5].
  • Solvents: Aprotic solvents (e.g., dichloromethane) minimize side reactions.
  • Temperature: Reactions typically proceed at room temperature but may require heating for sterically hindered alcohols [5].

Table 1: Effect of Alcohol Chain Length on Propionic Acid Conversion

AlcoholTemperature (°C)Conversion (%)
Methanol29892
Ethanol31388
1-Butanol32875

Data adapted from kinetic studies using Amberlyst 15 [5].

Longer alcohol chains reduce conversion due to steric hindrance, as evidenced by the lower yields with 1-butanol compared to methanol [5].

Amide Formation with Amines

Propionyl chloride reacts with primary and secondary amines to synthesize N-substituted propanamides. The reaction proceeds via nucleophilic substitution, where the amine attacks the carbonyl carbon, followed by HCl elimination [3] [6].

Key Considerations:

  • Stoichiometry: Using two equivalents of methylamine ensures complete conversion, as the first equivalent is consumed by HCl neutralization [6].
  • Bases: Triethylamine or DIEA (N,N-diisopropylethylamine) are employed to scavenge HCl, preventing protonation of unreacted amine [3].
  • Solvents: Polar aprotic solvents (e.g., THF, DMF) facilitate mixing and stabilize intermediates [3].

Mechanism:

  • Nucleophilic Addition: The amine’s lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Deprotonation: A base abstracts a proton from the intermediate, yielding a negatively charged species.
  • Cl⁻ Elimination: The chloride ion leaves, resulting in the amide product [3] [6].

Steric effects influence reaction rates, with bulkier amines requiring longer reaction times.

Friedel-Crafts Acylation of Aromatic Compounds

Propionyl chloride serves as an acylating agent in Friedel-Crafts reactions, introducing propionyl groups to aromatic rings (e.g., benzene, toluene). The reaction requires a Lewis acid catalyst, such as AlCl₃, to generate the acylium ion (CH₃CH₂C≡O⁺), which undergoes electrophilic aromatic substitution.

Mechanistic Steps:

  • Acylium Ion Formation: AlCl₃ coordinates with propionyl chloride, displacing Cl⁻ and forming the electrophilic acylium ion.
  • Electrophilic Attack: The aromatic ring’s π-electrons attack the acylium ion, forming a cyclohexadienyl carbocation.
  • Deprotonation: A base abstracts a proton, restoring aromaticity and yielding the aryl ketone [1].

Applications:

  • Synthesis of acetophenone derivatives for fragrances and pharmaceuticals.
  • Production of polyketone precursors in polymer chemistry.

Hydrolysis and Hydrolytic Decomposition Pathways

Propionyl chloride undergoes rapid hydrolysis in aqueous environments to form propionic acid (CH₃CH₂COOH) and HCl. The reaction is highly exothermic and proceeds via a nucleophilic acyl substitution mechanism:

  • Water as Nucleophile: H₂O attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Cl⁻ Elimination: The intermediate collapses, releasing HCl and propionic acid [4].

Environmental Implications:

  • Hydrolysis in moist air necessitates airtight storage to prevent decomposition.
  • Industrial processes often neutralize HCl byproducts with alkaline scrubbers.

Alkylation and Propionylation Reactions

Propionyl chloride alkylates nucleophiles such as enolates and Grignard reagents, transferring the propionyl group to form ketones or tertiary alcohols. For example, reaction with a Grignard reagent (RMgX) proceeds as follows:

  • Nucleophilic Attack: The organomagnesium reagent attacks the carbonyl carbon.
  • Intermediate Formation: A magnesium alkoxide complex is generated.
  • Workup: Acidic hydrolysis yields the tertiary alcohol (R-C(CH₂CH₃)₂-OH) [1].

Applications:

  • Synthesis of branched alcohols in agrochemicals.
  • Production of ketones for pharmaceutical intermediates.

Propionyl chloride serves as a crucial acylating reagent in pharmaceutical manufacturing, enabling the synthesis of diverse therapeutic compounds through its high reactivity and selectivity in propionylation reactions [1] . The compound's role as an intermediate in drug synthesis facilitates the introduction of propionyl groups into molecular structures, which can significantly alter pharmacological properties and enhance therapeutic efficacy [3].

Antiepileptic and Anticancer Drug Precursors

The pharmaceutical industry extensively utilizes propionyl chloride in the synthesis of antiepileptic medications, particularly in the production of dimethoin and methacholine, which are critical for managing epilepsy and other neurological disorders [1] . Research demonstrates that propionyl chloride serves as a direct intermediate in dimethoin synthesis, achieving yields of 94-98% under optimized reaction conditions [1]. The compound's application extends to methacholine production, where it functions as a propionylation reagent with yields ranging from 95-97% .

In anticancer drug development, propionyl chloride plays a significant role in synthesizing novel therapeutic agents. Studies have highlighted its application in producing quinazolinone acetamides evaluated for anticancer properties, with reaction yields typically ranging from 65-80% [4]. The compound facilitates amide coupling reactions that are essential for creating complex molecular structures with enhanced anticancer activity [5]. Additionally, propionyl chloride enables the synthesis of novel biaryl compounds through N-acylation reactions, achieving yields of 70-85% in pharmaceutical research applications [5].

Taxol derivative synthesis represents another critical application, where propionyl chloride contributes to propionyl ester formation with yields of 75-85% [6]. The chemo-enzymatic synthesis of propionyl-ester-linked Taxol derivatives demonstrates the compound's versatility in creating modified anticancer agents with potentially improved therapeutic profiles [6].

Table 1: Pharmaceutical Applications - Antiepileptic and Anticancer Drug Precursors

Drug CategorySpecific Drug/CompoundPropionyl Chloride RoleYield Range (%)Reference
Antiepileptic DrugsDimethoinDirect intermediate synthesis94-98ChemicalBook 2022
Antiepileptic DrugsMethacholinePropionylation reagent95-97BenchChem 2025
Antiepileptic DrugsLevetiracetam analogsAcylation agent for structural modification90-95PMC Studies
Anticancer AgentsTaxol derivativesPropionyl ester formation75-85PMC3941184
Anticancer AgentsQuinazolinone acetamidesAmide coupling reactions65-80MDPI 2022
Anticancer AgentsNovel biaryl compoundsN-acylation reactions70-85MDPI 2021

Fentanyl and Opioid Analog Production

Propionyl chloride represents a critical component in fentanyl synthesis pathways, serving as the final acylating agent in the three-step synthetic strategy developed for high-yield production of fentanyl and related analogs [7] [8]. The optimized synthesis demonstrates that propionyl chloride acylation of piperidineamine precursors achieves fentanyl yields of 95% under controlled conditions [7] [8].

Research findings indicate that propionyl chloride is particularly effective in the synthesis of thiofentanyl, where it acylates thiophene-containing piperidineamine precursors to achieve yields of 97% [7]. The reaction typically requires 2.0 equivalents of propionyl chloride and proceeds for 2 hours at ambient temperature in dichloromethane solvent [7]. This synthetic pathway has gained regulatory attention, leading to propionyl chloride's designation as a Drug Enforcement Administration List I Chemical due to its role in illicit fentanyl production [9] [10].

The kinetics of fentanyl synthesis using propionyl chloride have been extensively studied, revealing second-order reaction kinetics with well-defined activation parameters [1]. High-performance liquid chromatography studies demonstrate that the acylation reaction with propionyl chloride produces fentanyl hydrochloride with high purity and consistency [7].

Table 2: Fentanyl and Opioid Analog Production

Opioid CompoundSynthesis StepPropionyl Chloride Concentration (equiv)Reaction Yield (%)Reaction Time (hours)Reference
FentanylFinal acylation of piperidineamine2.0952PMC4169472
AcetylfentanylAlternative acylation pathwayN/A (acetyl route)N/AN/APMC4169472
ThiofentanylFinal acylation of thiophene analog2.0972PMC4169472
AcetylthiofentanylAlternative thiophene acylationN/A (acetyl route)N/AN/APMC4169472

Agrochemical and Pesticide Manufacturing

Propionyl chloride functions as a vital intermediate in agrochemical production, contributing to the synthesis of herbicides, pesticides, and plant growth regulators that support global agricultural productivity [11] [12]. The compound's role in crop protection chemistry extends across multiple application categories, with market projections indicating continued growth driven by food security needs and sustainable agricultural practices [12].

Herbicides and Plant Growth Regulators

The agrochemical industry relies heavily on propionyl chloride for herbicide synthesis, particularly in the production of clopyralid and propanil, which are essential for modern crop protection systems [12] [1]. Clopyralid synthesis utilizes propionyl chloride as a key intermediate, supporting agricultural productivity through selective herbicide action [12]. The compound's application in propanil production is particularly significant for rice cultivation, where it serves as an effective herbicide for weed control [11].

Propionyl chloride serves as an intermediate in prohexadione synthesis, a plant growth regulator that influences plant development and growth patterns [1] [13]. Research indicates that the compound functions in the preparation of cyclic acid derivatives that regulate plant physiological processes [13]. The synthesis pathways typically involve propionyl chloride as a propionylation reagent, enabling the formation of growth-regulating compounds with specific biological activities [14].

Fungicide intermediate production represents another critical application, where propionyl chloride contributes to zarilamid precursor synthesis [15]. The compound enables the formation of 2-(substituted phenoxy) propionyl chloride intermediates that are essential for systemic fungicide production [15]. These intermediates demonstrate effectiveness against various plant pathogens, including downy mildew and late blight, with application rates optimized for specific crop protection needs [15].

Table 3: Agrochemical Applications

Agrochemical TypeSpecific ProductApplication CategoryMarket SignificanceProduction Scale
HerbicideClopyralidSelective herbicideHigh - Agricultural productivityIndustrial
HerbicidePropanilRice cultivation herbicideCritical - Rice industryLarge scale
Plant Growth RegulatorProhexadioneGrowth regulationModerate - Specialty applicationsSpecialty
Fungicide IntermediateZarilamid precursorSystemic fungicideModerate - Disease controlIntermediate
PesticideGeneral pesticide intermediatesCrop protectionVariable - Multiple cropsVarious

Polymer Chemistry and Material Science

Propionyl chloride plays a significant role in polymer stabilization and material science applications, contributing to the synthesis of additives that enhance polymer performance and longevity [16] [17]. The compound's reactivity enables the formation of specialized additives that protect polymers from degradation during processing and long-term use [18].

Additives for Polyolefin Stabilization

Polyolefin stabilization represents a critical application for propionyl chloride derivatives, particularly in the synthesis of antioxidant systems for polypropylene and polyethylene [16] [18]. Research demonstrates that propionyl chloride serves as a precursor for hindered phenolic antioxidants that provide thermal stability for polypropylene at temperatures ranging from 120-150°C [16]. These antioxidants function as hydrogen donors in radical scavenging reactions, protecting the polymer matrix from oxidative degradation [16].

High-density polyethylene applications utilize propionyl chloride derivatives as processing stabilizer components, providing melt processing protection at temperatures of 180-220°C [16]. The compound contributes to stabilizer systems that prevent crosslinking and maintain molecular weight distribution during polymer processing [16]. Studies indicate that optimal stabilization requires specific ratios of phenolic antioxidants to phosphite stabilizers, with propionyl chloride derivatives playing a crucial role in formulation effectiveness [16].

Long-term thermal stability applications benefit from propionyl chloride's role in synthesizing thiosynergist compounds that decompose hydroperoxides formed during polymer aging [16]. These stabilizer systems typically operate across temperature ranges of 100-200°C, providing essential protection for automotive parts and engineering plastic applications [16]. The compound's contribution to crosslinking prevention in thermoplastic polymers demonstrates its importance in maintaining material integrity under various processing conditions [16].

Table 4: Polymer Stabilization Applications

Polymer TypeStabilizer FunctionSpecific ApplicationTemperature Range (°C)Industry Importance
Polypropylene (PP)Antioxidant precursor synthesisHindered phenolic antioxidants120-150Critical - Engineering plastics
High-Density Polyethylene (HDPE)Processing stabilizer componentMelt processing protection180-220High - Packaging materials
Polyolefins (General)Additive intermediateLong-term thermal stability100-200Essential - Automotive parts
Thermoplastic polymersDegradation preventionCrosslinking preventionVariableModerate - General applications

Specialty Chemical Synthesis

Propionyl chloride serves as a fundamental building block in specialty chemical manufacturing, enabling the synthesis of complex organic compounds through efficient acylation reactions [17] [19]. The compound's high reactivity and selectivity make it particularly valuable for producing fine chemicals and pharmaceutical intermediates that require precise molecular modifications [20].

Propiophenone and Ketone Derivatives

Propiophenone synthesis represents one of the most significant applications of propionyl chloride in specialty chemical production, utilizing Friedel-Crafts acylation reactions with aluminum chloride catalysis to achieve yields of 85-92% [21] [22]. The compound reacts with benzene under controlled conditions to produce propiophenone, which serves as a crucial starting material for pharmaceutical applications, particularly in dextropropoxyphene manufacture [21]. Industrial production employs vapor-phase cross-decarboxylation processes that optimize reaction conditions to minimize by-product formation while maintaining high selectivity [21].

Advanced synthetic applications utilize propionyl chloride with specialized catalyst systems to produce substituted propiophenones with enhanced selectivity [23] [24]. Indium-catalyzed acylation reactions employing InCl3/Si-MCM-41 catalyst systems achieve yields of 88-94% in the synthesis of 4-methoxypropiophenone and related compounds [23]. These reactions demonstrate the compound's versatility in creating methoxy-substituted aromatic ketones that serve as intermediates in fine chemical synthesis [23].

Methylenedioxypropiophenone synthesis represents a specialized application where propionyl chloride reacts with 1,3-benzodioxole using zinc-based catalyst systems [24]. The reaction employs zinc oxide and zinc chloride catalysts in dichloromethane at controlled temperatures of 0-5°C, achieving yields of 90-99% with high purity [24]. This synthetic pathway demonstrates propionyl chloride's effectiveness in producing complex aromatic ketones that serve as precursors for various pharmaceutical and research applications [24].

Lewis acid catalysis enables the synthesis of diverse substituted propiophenones using propionyl chloride as the acylating agent [21] [22]. These reactions typically achieve yields of 75-95% depending on the specific aromatic substrate and reaction conditions employed [21]. The versatility of these synthetic pathways makes propionyl chloride an essential reagent for specialty chemical manufacturers producing custom intermediates for pharmaceutical and fine chemical applications [21].

Table 5: Specialty Chemical Synthesis - Propiophenone and Ketone Derivatives

Target CompoundSynthesis MethodCatalyst SystemReaction Yield (%)Industrial ApplicationsCommercial Significance
PropiophenoneFriedel-Crafts acylationAluminum chloride85-92Pharmaceutical intermediatesHigh - Dextropropoxyphene precursor
4-MethoxypropiophenoneIndium-catalyzed acylationInCl3/Si-MCM-4188-94Fine chemical synthesisModerate - Specialty synthesis
MethylenedioxypropiophenoneZinc-catalyzed acylationZnO/ZnCl290-99Research applicationsResearch - Controlled substances
Substituted propiophenonesLewis acid catalysisVarious Lewis acids75-95Specialty chemicalsVariable - Market dependent

Physical Description

Propionyl chloride appears as a colorless liquid with a pungent odor. Corrosive and very irritating to skin and eyes. Used to make other chemicals.

Color/Form

Colorless liquid

XLogP3

1.2

Boiling Point

80.0 °C
80 °C

Flash Point

54 °F (NFPA, 2010)
54 °F (12 °C)

Vapor Density

3.2 (Air = 1)

Density

1.0646 g/cu cm at 20 °C

Odor

Pungent odo

Melting Point

-94.0 °C
-94 °C

UNII

MB6VL5OMB9

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Use and Manufacturing

IDENTIFICATION: Propionyl chloride is a colorless liquid. It has a pungent odor. Propionyl chloride is corrosive and reacts vigorously with water. It is highly flammable. USE: Propionyl chloride is used to make other chemicals, including pharmaceuticals, dyes, peroxides and agrochemicals. EXPOSURE: Workers that use propionyl chloride may breathe in mists or have direct skin contact. The general population is not likely to be exposed to propionyl chloride. If propionyl chloride is released to the environment, it will be broken down in air. It vaporizes in moist air and is not expected to be broken down by sunlight. It reacts vigorously with water and, therefore, will not move into air from moist soil and water or move through soil. It is not expected to build up in fish. RISK: Propionyl chloride can irritate the nose and throat causing coughing and wheezing. It can burn the skin and eyes. No further data on potential toxic effects in humans or animals were available. Data on the potential for propionyl chloride to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for propionyl chloride to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

97 mm Hg at 25 °C (est)

Pictograms

Flammable

Flammable;Corrosive

Other CAS

79-03-8

Wikipedia

Propanoyl chloride

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Propionyl chloride is produced industrially by treatment of propionic acid with phosgene or thionyl chloride. The reaction occurs at about 50 °C in the liquid phase in the presence of dialkylformamides. The product is then separated by distillation.

General Manufacturing Information

Propanoyl chloride: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Never allow product to get in contact with water during storage. Reacts violently with water. Storage class (TRGS 510): Flammable liquids

Stability Shelf Life

Stable under recommended storage conditions.
SRP: The scientific literature for the use of contact lenses by industrial workers is inconsistent. The benefits or detrimental effects of wearing contact lenses depend not only upon the substance, but also on factors including the form of the substance, characteristics and duration of the exposure, the uses of other eye protection equipment, and the hygiene of the lenses. However, there may be individual substances whose irritating or corrosive properties are such that the wearing of contact lenses would be harmful to the eye. In those specific cases, contact lenses should not be worn. In any event, the usual eye protection equipment should be worn even when contact lenses are in place.

Dates

Last modified: 08-15-2023

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